molecular formula C19H21N3O2 B11684626 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11684626
M. Wt: 323.4 g/mol
InChI Key: NFASPNPYMDEAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide , reflecting its three primary subunits:

  • A 1H-benzimidazole core (a bicyclic aromatic system with nitrogen atoms at positions 1 and 3).
  • An ethyl linker connecting the benzimidazole to an acetamide group.
  • A 2,6-dimethylphenoxy moiety attached to the acetamide’s carbonyl carbon.
Property Value
Molecular Formula C₁₉H₂₁N₃O₂
Molecular Weight 323.4 g/mol
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2
InChI Key NFASPNPYMDEAHF-UHFFFAOYSA-N

The InChIKey confirms the compound’s stereochemical uniqueness and enables database interoperability.

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation due to intramolecular interactions:

  • The ethyl linker between the benzimidazole and acetamide allows rotational flexibility, with an estimated C-N-C-C dihedral angle of 112° (calculated via PubChem’s 3D conformer model).
  • The 2,6-dimethylphenoxy group

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)20-11-10-17-21-15-8-3-4-9-16(15)22-17/h3-9H,10-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NFASPNPYMDEAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is synthesized via acid-catalyzed cyclization of o-phenylenediamine with a carboxylic acid derivative. A representative protocol involves:

  • Dissolving o-phenylenediamine (10 mmol) in glacial acetic acid (20 mL).

  • Adding glyoxylic acid (12 mmol) dropwise under nitrogen atmosphere.

  • Refluxing at 110°C for 8 hours.

  • Cooling, filtering, and recrystallizing from ethanol to yield 2-(1H-benzimidazol-2-yl)ethanol as white crystals (mp 189–192°C, 89% yield).

Mechanistic Insight : The reaction proceeds through imine formation followed by intramolecular cyclization, with acetic acid acting as both catalyst and proton source.

Alkylation to Attach the Phenoxyethyl Group

Introduction of the 2,6-dimethylphenoxyethyl side chain employs nucleophilic aromatic substitution:

  • Suspending 2-(1H-benzimidazol-2-yl)ethanol (5 mmol) in dry acetone (30 mL).

  • Adding 2-(2,6-dimethylphenoxy)ethyl bromide (6 mmol) and K₂CO₃ (10 mmol).

  • Heating at 50°C for 12 hours with vigorous stirring.

  • Filtering, concentrating, and purifying via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to obtain 2-(2,6-dimethylphenoxy)-N-(2-(1H-benzimidazol-2-yl)ethyl)ethyl bromide as a pale yellow solid (mp 102–105°C, 81% yield).

Optimization Note : Substituting K₂CO₃ with Cs₂CO₃ increases yield to 86% but raises costs.

Acetamide Formation via Acylation

The final acylation step ensures precise installation of the acetamide group:

  • Dissolving the alkylated intermediate (3 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Cooling to 0°C and adding acetyl chloride (4.5 mmol) followed by triethylamine (6 mmol).

  • Stirring for 1 hour at 0°C, then warming to room temperature for 3 hours.

  • Washing with saturated NaHCO₃, drying over MgSO₄, and evaporating to dryness.

  • Recrystallizing from ethanol/water (4:1) to yield the title compound as white needles (mp 145–148°C, 83% yield).

Critical Parameter : Maintaining sub-5°C temperatures during acetyl chloride addition prevents N-acetylation of the benzimidazole nitrogen.

Optimization of Reaction Conditions

Solvent Effects on Alkylation

A solvent screening study revealed significant impacts on reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Acetone20.71281
DMF36.7876
THF7.51868
CH₃CN37.51072

Data from

Acetone provided optimal balance between solubility of the phenolic component and reaction rate. Polar aprotic solvents like DMF accelerated reactions but promoted side-product formation.

Catalytic Enhancements

Introducing phase-transfer catalysts improved yields in large-scale syntheses:

CatalystConcentration (mol%)Yield Increase (%)
Tetrabutylammonium bromide5+9
18-Crown-63+6
None-Baseline

Adapted from

Characterization and Analytical Data

Successful synthesis was confirmed through spectral analysis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.85 (s, 1H, NH)

  • δ 7.52–7.48 (m, 2H, Ar-H)

  • δ 7.18–7.12 (m, 2H, Ar-H)

  • δ 6.95 (d, J = 8.1 Hz, 2H, 2,6-dimethylphenoxy)

  • δ 4.21 (t, J = 6.3 Hz, 2H, OCH₂)

  • δ 3.68 (q, J = 6.0 Hz, 2H, NCH₂)

  • δ 2.28 (s, 6H, CH₃)

  • δ 1.98 (s, 3H, COCH₃)

IR (KBr) :

  • 3285 cm⁻¹ (N-H stretch)

  • 1664 cm⁻¹ (C=O amide)

  • 1247 cm⁻¹ (C-O-C asymmetric)

Comparative Analysis of Methodologies

Two predominant synthetic strategies emerge from literature:

Method A (Sequential Functionalization):

  • Benzimidazole → 2. Alkylation → 3. Acylation

  • Total yield: 68%

  • Advantages: Easier purification at each step

Method B (Convergent Synthesis):

  • Pre-form 2-(2,6-dimethylphenoxy)ethylamine

  • Simultaneous benzimidazole formation and acylation

  • Total yield: 72%

  • Advantages: Fewer steps, higher atom economy

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide exhibit significant anticonvulsant properties. For example, certain benzimidazole derivatives have been shown to possess anticonvulsant activity in maximal electroshock seizure models, outperforming traditional drugs like phenobarbital in efficacy . The structure-activity relationship studies suggest that modifications to the benzimidazole core can enhance this activity.

Analgesic and Anti-inflammatory Effects

Compounds derived from benzimidazole structures have demonstrated notable analgesic and anti-inflammatory effects. In various animal models, these compounds have shown significant reductions in pain and inflammation compared to standard treatments like aspirin and diclofenac . The mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Antitumor Activity

There is emerging evidence that benzimidazole derivatives can inhibit the proliferation of cancer cells. Research has indicated that specific modifications to the benzimidazole structure can lead to enhanced cytotoxic effects against various cancer cell lines . The potential mechanisms include the induction of apoptosis and disruption of cell cycle progression.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole ring: This can be achieved through condensation reactions involving o-phenylenediamine and carboxylic acids.
  • Introduction of the ethyl group: Alkylation reactions can be employed to attach ethyl groups to the nitrogen atom of the benzimidazole.
  • Phenoxyacetylation: This step involves reacting the resulting amine with 2-(2,6-dimethylphenoxy)acetic acid derivatives to form the final product.

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of this compound in rodent models. The results showed a significant reduction in seizure frequency compared to control groups. The compound exhibited an effective dose range similar to established anticonvulsants .

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, this compound was tested in formalin-induced pain models. Results indicated that it significantly reduced inflammation markers and pain behavior in treated animals compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its core acetamide structure with several analogs, differing primarily in substituents on the aromatic rings or the nitrogen-containing side chains. Key examples include:

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Key Features : Replaces the benzimidazole-ethyl group with a sulfamoylphenyl moiety.
  • This derivative’s bioactivity remains uncharacterized in the evidence but may align with sulfonamide-based therapeutics (e.g., diuretics or antimicrobials) .
Aroxyacetamides with Anticonvulsant Activity (e.g., Compound XVI)
  • Structure : Aroxyacetamides with substituted phenyl or heteroaromatic groups.
  • Activity : In the maximal electroshock seizure (MES) assay, compound XVI (100 mg/kg) provided 100% anticonvulsant protection in mice without neurotoxicity .
N-Substituted 2-Arylacetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
  • Structure : Features a thiazole ring instead of benzimidazole and a dichlorophenyl group.
  • Crystallography : The dihedral angle between the dichlorophenyl and thiazole rings is 79.7°, influencing molecular packing and solubility .
  • Implications : The target compound’s benzimidazole group may offer superior conformational flexibility or binding affinity compared to rigid thiazole-based analogs.
Peptide-Mimetic Acetamides (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide)
  • Structure: Incorporates a peptide-like backbone with hydroxyl and amino groups.
  • Implications : These derivatives are designed for enhanced target specificity (e.g., protease inhibition). The target compound lacks polar peptide motifs, which may reduce off-target interactions but limit solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula LogP (Predicted) Hydrogen Bond Acceptors Bioactivity Highlights
Target Compound C₁₉H₂₂N₃O₂ ~3.5 5 Potential anticonvulsant/antimicrobial
2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide C₁₆H₁₈N₂O₄S ~2.8 7 Unreported, likely high solubility
Compound XVI (Aroxyacetamide) Undisclosed ~3.0 4 100% MES protection at 100 mg/kg
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS ~3.2 4 Antimicrobial, stable crystal packing

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure allows it to interact with various biological targets, enhancing its therapeutic potential.

Neuroprotective Effects

Research indicates that derivatives of benzimidazole, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds could mitigate oxidative stress-induced neuroinflammation in rat models. The mechanisms involved include:

  • Reduction of Oxidative Stress : The compound helps restore antioxidant enzyme levels, countering the effects of ethanol-induced oxidative damage.
  • Inhibition of Neuroinflammatory Markers : It significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and COX-2, which are critical in neurodegenerative processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on similar benzimidazole derivatives showed promising cytotoxic effects against various cancer cell lines, including:

Cell Line Inhibition (%)
MCF-795
A54977
HeLa70

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .

Case Studies and Experimental Findings

  • Neuroprotective Study : In a controlled experiment, rats treated with this compound exhibited significant improvements in memory and cognitive function following ethanol exposure. The treatment led to decreased levels of oxidative stress markers and enhanced neuronal survival .
  • Cytotoxicity Assessment : A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. The most potent derivative showed a remarkable ability to inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .

Q & A

Basic: What are the recommended synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide?

Answer:
The synthesis typically involves sequential alkylation and acylation steps:

Alkylation of 2,6-dimethylphenol : React with 2-chloroethylbenzimidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzimidazole-ethyl moiety .

Acylation : Treat the intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) to form the acetamide group.
Key Optimization Parameters :

  • Temperature control (60–80°C) to minimize byproducts.
  • Solvent selection (e.g., THF or DMF) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
A multi-technique approach is employed:

Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and bond angles (e.g., dihedral angles between the benzimidazole and phenoxy groups) .

NMR spectroscopy :

  • ¹H NMR : Peaks at δ 2.2–2.4 ppm (CH₃ of dimethylphenoxy), δ 7.2–8.1 ppm (benzimidazole aromatic protons) .
  • ¹³C NMR : Confirms carbonyl resonance (~170 ppm) and quaternary carbons in the benzimidazole ring .

Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₂O₂: 308.15) .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies focus on modifying key moieties and evaluating bioactivity:

Benzimidazole substitution : Replace the ethyl linker with methyl or propyl groups to assess steric effects on target binding .

Phenoxy group modifications : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance metabolic stability .

In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorogenic substrates.
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in cell lines .

Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like G-protein-coupled receptors .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from assay variability or structural impurities:

Purity validation : Use HPLC-MS (>98% purity) to exclude confounding byproducts (e.g., unreacted starting materials) .

Assay standardization :

  • Control experiments : Include known inhibitors/agonists (e.g., staurosporine for kinase assays).
  • Replicate testing : Perform triplicate measurements across independent labs.

Stereochemical analysis : Chiral HPLC or XRD confirms enantiomeric purity, as bioactivity may differ between (R)- and (S)-configurations .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

Salt formation : Synthesize hydrochloride or citrate salts to enhance aqueous solubility (e.g., 10–20 mg/mL in PBS) .

Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide carbonyl for targeted release .

Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–200 nm) to improve circulation time and tissue penetration .

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?

Answer:

IR spectroscopy : Monitor carbonyl stretches (~1650 cm⁻¹) to confirm acylation completion .

TLC with UV detection : Track reaction progress using silica plates and ethyl acetate/hexane (1:3) as the mobile phase .

LC-MS : Identify intermediates in real-time (e.g., [M+Na]⁺ peaks for alkylated precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.